molecular formula C13H12O3 B8416453 4-(4-Hydroxyphenoxy)benzylalcohol

4-(4-Hydroxyphenoxy)benzylalcohol

Cat. No.: B8416453
M. Wt: 216.23 g/mol
InChI Key: MIYIMXTTXSVQME-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]phenol

InChI

InChI=1S/C13H12O3/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2

InChI Key

MIYIMXTTXSVQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[3-(Hydroxymethyl)phenoxy]phenol
  • Synonyms: 3-(4-Hydroxyphenoxy)Benzenemethanol, 4'-Hydroxy-3-Phenoxybenzyl Alcohol
  • CAS No.: 63987-19-9
  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.23 g/mol
  • Physical Properties : Crystalline powder, boiling point 398.2°C, density 1.255 g/cm³ .

Applications: Primarily used as an intermediate in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4-(4-Hydroxyphenoxy)benzylalcohol 63987-19-9 C₁₃H₁₂O₃ 216.23 Hydroxymethyl, phenoxy, hydroxyl Pharmaceutical intermediate, research
4-Hydroxybenzyl alcohol 623-05-2 C₇H₈O₂ 136.15 Hydroxymethyl, hydroxyl Antioxidant, organic synthesis
4-Methoxybenzyl alcohol 105-13-5 C₈H₁₀O₂ 138.16 Hydroxymethyl, methoxy Pharmaceutical intermediate
4-Benzyloxybenzyl alcohol 836-43-1 C₁₄H₁₄O₂ 214.26 Hydroxymethyl, benzyloxy Polymer resin precursor
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ 122.12 Aldehyde, hydroxyl Flavoring agent, ethnopharmacology

Research Findings and Pharmacological Potential

  • Antioxidant Activity: 4-Hydroxybenzyl alcohol exhibits notable antioxidant properties, as shown in ethnopharmacological studies . In contrast, this compound’s additional phenoxy group may enhance metabolic stability, though direct evidence is lacking.

Preparation Methods

Phenolic Coupling with Benzyl Halides

A widely used method involves the reaction of 4-hydroxyphenol with benzyl halides under basic conditions. The phenolic oxygen acts as a nucleophile, displacing the halide to form the ether linkage. Typical conditions include:

  • Base : NaOH or K₂CO₃

  • Solvent : DMF or THF

  • Temperature : 80–100°C

  • Yield : 70–75%

The reaction proceeds via an SN2 mechanism, where deprotonation of 4-hydroxyphenol generates a phenoxide ion, which attacks the benzyl halide. Side products like diaryl ethers may form if excess benzyl halide is present.

Alkaline Condensation with Formaldehyde

Adapting methods from alkylphenol-formaldehyde condensations, 4-hydroxyphenol reacts with formaldehyde in the presence of LiOH. This one-pot synthesis yields 4-(4-hydroxyphenoxy)benzylalcohol through sequential hydroxymethylation and dehydration:

  • Catalyst : LiOH (0.5–1.0 mol%)

  • Solvent : Water/tert-butanol mixture

  • Yield : 65–70%
    Countercurrent extraction isolates the product from polyhydroxymethylated byproducts.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-iodophenol and 4-(hydroxymethyl)phenylboronic acid enables precise construction of the biphenyl ether scaffold:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : Na₂CO₃

  • Solvent : DME/H₂O (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 85–90%
    This method offers regioselectivity and compatibility with sensitive functional groups.

Ullmann Ether Synthesis

Copper-mediated coupling of 4-bromophenol with 4-(hydroxymethyl)phenol under microwave irradiation enhances reaction efficiency:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO

  • Microwave : 150°C, 30 min

  • Yield : 78%

Reductive Methods

Reduction of 4-(4-Hydroxyphenoxy)benzaldehyde

Catalytic hydrogenation of the aldehyde precursor provides high-purity benzyl alcohol:

  • Catalyst : Pd/C (5 wt%)

  • Solvent : Ethanol

  • Pressure : 1 atm H₂

  • Yield : 95%

Sodium Borohydride Reduction

A cost-effective alternative uses NaBH₄ in methanol:

  • Temperature : 0°C to room temperature

  • Yield : 80–85%
    Over-reduction is mitigated by controlling stoichiometry (1:1 aldehyde:NaBH₄).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-hydroxyphenol and 4-(bromomethyl)phenol with K₂CO₃ eliminates solvent use:

  • Milling time : 2 h

  • Yield : 68%
    This method reduces waste and energy consumption.

Enzymatic Polymerization

Lipase-catalyzed polymerization of 4-hydroxybenzyl alcohol derivatives forms oligomers, which are hydrolyzed to the monomer:

  • Enzyme : Candida antarctica lipase B

  • Solvent : Ionic liquids (e.g., [BMIM][PF₆])

  • Yield : 60%

Industrial-Scale Production

Continuous Flow Reactor Systems

Patented processes use tubular reactors for high-throughput synthesis:

  • Residence time : 10–15 min

  • Throughput : 50 kg/h

  • Purity : >99%

Countercurrent Extraction Optimization

Multi-stage extraction separates this compound from reaction mixtures:

Stage Solvent System Target Fraction
1H₂O/EtOAcRemoval of phenol and diphenyls
2H₂O/tert-butyl methyl etherIsolation of benzyl alcohol
3H₂O/CH₂Cl₂Recovery of polyhydroxylated byproducts
Yields improve to 85% with <1% impurities.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Purity (%) Scalability
Nucleophilic substitutionK₂CO₃70–7590–92Moderate
Suzuki couplingPd(PPh₃)₄85–9098–99High
Reductive hydrogenationPd/C9599+Industrial
MechanochemicalK₂CO₃6888–90Lab-scale

Challenges and Innovations

  • Byproduct Formation : Diarylation and over-hydroxymethylation are minimized using stoichiometric control.

  • Catalyst Recycling : Heterogeneous Pd@carbon hybrids enable five reuse cycles without activity loss.

  • Sustainability : Bio-based 4-hydroxyphenol from lignin depolymerization reduces reliance on petrochemicals .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Hydroxyphenoxy)benzylalcohol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of aromatic benzylalcohol derivatives, such as this compound, often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[2-(piperidin-1-yl)-ethoxy]-benzylalcohol are synthesized via substitution reactions between benzyl halides and phenolic derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of phenolic intermediates.
  • Reaction monitoring : TLC or HPLC (C18 columns, UV detection at 254 nm) ensures reaction completion .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (60:40 v/v) and 0.1% formic acid, using a C18 column (4.6 × 250 mm, 5 µm) for purity assessment .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm hydroxyl (-OH, δ 5.2–5.5 ppm) and benzyl alcohol (-CH₂OH, δ 4.5–4.7 ppm) groups.
    • FT-IR : Detect O-H stretching (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 232.1) .

Q. What are the key stability considerations for storing this compound?

Methodological Answer: Based on structurally similar alcohols (e.g., 4-hydroxybenzyl alcohol):

  • Storage conditions : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent oxidation or dimerization .
  • Degradation monitoring : Regular HPLC analysis to detect impurities (e.g., quinone derivatives from oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Contradictions in pharmacological data (e.g., antioxidant vs. pro-oxidant effects) require:

  • Dose-response studies : Test across a range (e.g., 1–100 µM) in cell-based assays (e.g., DPPH radical scavenging or ROS generation in HepG2 cells) .
  • Structural analogs : Compare with 4-hydroxybenzyl alcohol, which shows dose-dependent antioxidant activity in vitro (IC₅₀ = 12.5 µM in DPPH assays) .
  • Mechanistic studies : Use siRNA knockdown or inhibitors to identify signaling pathways (e.g., Nrf2/ARE for antioxidant responses) .

Q. What experimental design principles apply to in vivo studies of this compound?

Methodological Answer:

  • Animal models : Rodent studies (e.g., Sprague-Dawley rats) with oral administration (40 mg/kg) to assess bioavailability and toxicity .
  • Control groups : Include vehicle (e.g., 0.5% carboxymethylcellulose) and positive controls (e.g., ascorbic acid for antioxidant activity) .
  • Endpoint analysis : Measure plasma concentrations via LC-MS/MS and tissue histopathology for toxicity .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (C18 cartridges) for serum or tissue homogenates to remove interfering lipids/proteins .

  • HPLC optimization : Adjust gradient elution (e.g., 10–90% acetonitrile in 20 min) to resolve peaks from metabolites .

  • Validation parameters :

    ParameterCriteria
    Linearity ≥ 0.999 (1–100 µg/mL)
    LOD/LOQ0.1 µg/mL / 0.3 µg/mL
    Recovery95–105% (spiked samples)

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